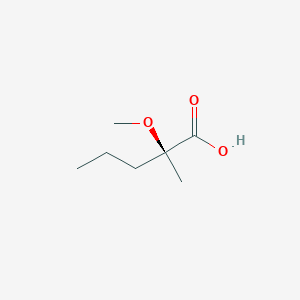

(2s)-2-Methoxy-2-methylpentanoic acid

Description

Properties

CAS No. |

471257-46-2 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(2S)-2-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-4-5-7(2,10-3)6(8)9/h4-5H2,1-3H3,(H,8,9)/t7-/m0/s1 |

InChI Key |

YVEADDJDZRMQMR-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@@](C)(C(=O)O)OC |

Canonical SMILES |

CCCC(C)(C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Stereoselective Approaches

Chiral Pool Synthesis

Using naturally occurring chiral precursors (e.g., L-lactic acid) as starting materials:

- Methylation : Protect the hydroxyl group of L-lactic acid as a methoxy group via Williamson ether synthesis.

- Chain Extension : Employ Arndt-Eistert homologation to add two carbons, forming the pentanoic acid backbone.

Advantages:

- Inherits chirality from the starting material.

- Avoids racemization risks associated with late-stage stereochemical introduction.

Enzymatic Resolution

Hydrolyze a racemic ester using lipases or esterases with high (S)-selectivity:

- Racemic Ester Synthesis : Prepare methyl 2-methoxy-2-methylpentanoate via Fischer esterification.

- Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (S)-ester, leaving the (R)-ester unreacted.

Reported Performance:

| Enzyme | Substrate | e.e. (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Methyl 2-methylpentanoate | 98 | 45 |

Industrial-Scale Considerations

Catalytic Asymmetric Hydrogenation

Hydrogenate α-methoxy-α-methylpentenoic acid precursors using chiral Ru or Rh catalysts:

- Substrate : (E)-2-methoxy-2-methylpent-2-enoic acid.

- Catalyst : [(S)-BINAP]RuCl₂, achieving >95% e.e. under 50 bar H₂.

Cost-Benefit Analysis:

| Factor | Hydrogenation vs. Enzymatic |

|---|---|

| Catalyst Cost | High ($500/g) |

| Throughput | 1 kg/day |

| e.e. | 95–99% |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methoxy-2-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-Methoxy-2-methylpentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (2S)-2-Methoxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. These interactions can influence various physiological processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities but differ in substituents, chain length, or functional groups:

2-(2-Methoxyphenyl)-2-methylpropanoic Acid ()

- Structure: Propanoic acid derivative with a methoxyphenyl and methyl group.

- Key Differences : Aromatic ring introduces π-π interactions, increasing hydrophobicity compared to the aliphatic chain of the target compound.

- Molecular Weight : 194.23 g/mol.

- Reactivity : The methoxyphenyl group may enhance stability against oxidation but reduce solubility in polar solvents .

(2S)-2-Chloro-4-methylpentanoic Acid ()

- Structure : Chlorine substituent at C2 and methyl at C3.

- Key Differences : Chlorine’s electronegativity increases acidity (pKa ~2.8) compared to the methoxy group (pKa ~4.5–5.0 for similar compounds).

- Molecular Weight : 150.60 g/mol.

- Reactivity : Chlorine acts as a leaving group, making this compound prone to nucleophilic substitution reactions .

(2S,3S)-2-Amino-3-methylpentanoic Acid ()

- Structure: Amino acid (leucine isomer) with amino (-NH₂) and methyl groups.

- Key Differences: The amino group increases water solubility and enables participation in biochemical pathways (e.g., protein synthesis).

- Molecular Weight : 131.17 g/mol.

- Applications : Used in peptide synthesis and nutritional studies .

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid ()

- Structure: Butanoic acid with hydroxy and oxo groups.

- Key Differences : Shorter chain and oxo group enhance hydrogen bonding, affecting crystallization behavior.

- Molecular Weight : ~132.11 g/mol (estimated).

- Reactivity: The α-hydroxy ketone moiety may undergo keto-enol tautomerism .

Physical and Chemical Properties

| Property | (2S)-2-Methoxy-2-methylpentanoic Acid | 2-(2-Methoxyphenyl)-2-methylpropanoic Acid | (2S)-2-Chloro-4-methylpentanoic Acid | (2S,3S)-2-Amino-3-methylpentanoic Acid |

|---|---|---|---|---|

| Molecular Weight | ~160–170 g/mol (estimated) | 194.23 g/mol | 150.60 g/mol | 131.17 g/mol |

| Solubility | Moderate in polar solvents | Low (due to aromatic ring) | High in polar aprotic solvents | High in water |

| Acidity (pKa) | ~4.5–5.0 (estimated) | ~4.8–5.2 | ~2.8–3.2 | ~2.3 (carboxylic acid), ~9.7 (amine) |

| Stability | Stable under neutral conditions | Stable but sensitive to strong oxidizers | Prone to hydrolysis in basic media | Stable in aqueous buffers |

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Methoxy-2-methylpentanoic acid in laboratory settings?

A multi-step approach is typically employed for synthesizing chiral methoxy-substituted carboxylic acids. For example, analogous compounds like (2S)-2-amino-7,8-epoxyoctanoic acid were synthesized using stereochemical control via tert-butoxycarbonyl (Boc) protecting groups and epoxidation . For this compound, a plausible route involves:

Esterification : Reacting 2-methylpentanoic acid with methanol under acid catalysis.

Chiral resolution : Using enzymes or chiral catalysts to isolate the (2S)-enantiomer.

Methylation : Introducing the methoxy group via nucleophilic substitution with methyl iodide.

Purification via column chromatography and verification of enantiomeric excess using chiral HPLC are critical steps .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Resolve methoxy (-OCH3) and methyl (-CH3) groups in deuterated solvents (e.g., DMSO-d6). Compare shifts with analogs like (R)-(-)-2-Methoxy-2-phenylacetic acid .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities.

- Mass Spectrometry (MS) : Validate molecular weight (expected m/z: 160.21 for [M+H]+).

- Chiral HPLC : Determine enantiomeric purity using a chiral stationary phase .

Q. What safety precautions are necessary when handling this compound?

Despite limited toxicological data for this compound, standard precautions for carboxylic acids apply:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enantioselective reactions?

The (2S)-configuration can dictate binding affinity in chiral environments. For example, in metal coordination (e.g., Mn²+ in arginase I), stereochemistry enables unique active-site interactions . Computational modeling (DFT or MD simulations) can predict how the methoxy group’s spatial arrangement affects reaction pathways, such as nucleophilic attacks or hydrogen bonding.

Q. How can stability studies be designed to assess this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC.

- Thermal Stability : Heat samples (40–80°C) and quantify decomposition products using GC-MS.

- Light Sensitivity : Expose to UV/Vis light and track photodegradation with spectrophotometry.

- Key Metrics : Half-life (t½), degradation products (e.g., decarboxylation or ester hydrolysis) .

Q. What methodological strategies resolve contradictions in reported data for methoxy-substituted carboxylic acids?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-Methoxy-2-phenylacetic acid) .

- Crystallography : Resolve ambiguities in stereochemistry via X-ray diffraction (as done for metal complexes in enzyme studies) .

- Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate experimental variables.

Key Research Gaps and Recommendations

- Toxicity Data : No comprehensive toxicological studies exist; standardize assays (e.g., Ames test, cytotoxicity) .

- Environmental Impact : Assess biodegradation using OECD 301 guidelines due to potential persistence .

- Computational Modeling : Develop QSAR models to predict biological activity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.